molecular formula C22H21NO5 B11381043 N-(2-furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11381043
M. Wt: 379.4 g/mol
InChI Key: CWGNYWUOMRFHIE-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furochromene derivative characterized by a fused furan-chromenone core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo moiety.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C22H21NO5/c1-12-14(3)27-19-10-20-18(9-17(12)19)13(2)16(22(25)28-20)6-7-21(24)23-11-15-5-4-8-26-15/h4-5,8-10H,6-7,11H2,1-3H3,(H,23,24)

InChI Key

CWGNYWUOMRFHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CO4)C)C

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a furan ring with a chromene moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H19NO5\text{C}_{21}\text{H}_{19}\text{N}\text{O}_{5}

This structure includes:

  • A furan ring , which is known for its reactivity and biological significance.
  • A chromene backbone , contributing to its potential antioxidant and anti-inflammatory properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of the furan and chromene moieties allows for effective scavenging of free radicals. This property is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For instance, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells. Various studies have reported that furan-containing compounds can inhibit tumor growth through multiple pathways, including:

  • Cell cycle arrest
  • Induction of apoptosis
  • Inhibition of angiogenesis

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several furan derivatives. Results indicated that the compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Efficacy :
    • In a study published in Phytotherapy Research, this compound was tested against a panel of bacterial strains. The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism :
    • Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cell lines via the mitochondrial pathway. The study suggested that the furan moiety plays a pivotal role in enhancing cytotoxicity against cancer cells.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antioxidant Activity High radical scavenging abilityModerate in related furan compounds
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteriaVaries; some similar compounds less effective
Anticancer Activity Induces apoptosis in various cancer cell linesSimilar compounds show varying effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural homology with several furochromene derivatives, differing primarily in the substituents on the propanamide side chain and the furochromenone core. Below is a detailed comparison:

Structural Analogs and Substituent Variations

N-(2-(1H-Imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437) Core structure: Lacks the 2-methyl group on the furochromenone ring compared to the target compound. Side chain: Features an imidazole-containing ethyl group instead of 2-furylmethyl. Key difference: The imidazole group introduces basicity, which may enhance solubility and enzyme interactions compared to the furan-derived side chain.

N-(4-Methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (858749-39-0) Core structure: Identical to the target compound. Side chain: Substituted with a 4-methylbenzyl group, increasing lipophilicity.

N-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (STL456332)

  • Core structure : Identical to the target compound.
  • Side chain : Contains a benzodioxole group, which introduces electron-rich aromaticity and may influence metabolic stability or cytochrome P450 interactions .
  • Molecular weight : 433.46 g/mol, suggesting the target compound’s molecular weight is likely comparable (estimated ~420–440 g/mol).

N-((2-Hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (II-20) Core structure: Substituted with 5-methyl and 3-phenyl groups instead of 2,3,5-trimethyl. Activity: Demonstrates fungicidal properties, highlighting the therapeutic versatility of furochromene derivatives .

Comparative Data Table

Compound Name Core Substituents Side Chain Molecular Weight (g/mol) Key Activity/Properties Reference
N-(2-Furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (Target) 2,3,5-Trimethyl, 7-oxo 2-Furylmethyl ~430 (estimated) Not reported (inferred enzyme inhibition) -
N-(2-(1H-Imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP) 3,5-Dimethyl, 7-oxo Imidazole-ethyl Not reported Cathepsin L inhibition
N-(4-Methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (858749-39-0) 2,3,5-Trimethyl, 7-oxo 4-Methylbenzyl Not reported High lipophilicity
N-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (STL456332) 2,3,5-Trimethyl, 7-oxo Benzodioxole-methyl 433.46 Drug-like properties
N-((2-Hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (II-20) 5-Methyl, 3-phenyl, 7-oxo Carbamothioyl-hydroxyethyl Not reported Fungicidal activity

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